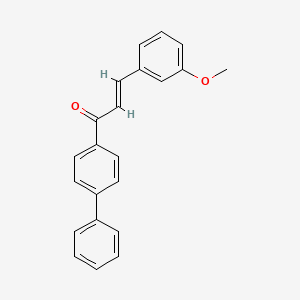

(2E)-3-(3-Methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one

Descripción

(2E)-3-(3-Methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 3-methoxyphenyl substituent on the propenone chain and a biphenyl group (4-phenylphenyl) at the terminal position. The methoxy group at the meta position distinguishes it from analogues with para-substituted methoxy groups, influencing its electronic properties, steric interactions, and biological activity.

Propiedades

IUPAC Name |

(E)-3-(3-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O2/c1-24-21-9-5-6-17(16-21)10-15-22(23)20-13-11-19(12-14-20)18-7-3-2-4-8-18/h2-16H,1H3/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJBCJPEFFVHRM-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-Methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3-methoxybenzaldehyde and 4-phenylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated ketones or alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.

Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like bromine, nitric acid, and sulfuric acid, respectively.

Major Products:

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated ketones and alcohols.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a precursor in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

Biology: In biological research, it is studied for its potential antioxidant, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of (2E)-3-(3-Methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects. In cancer research, it is studied for its ability to induce apoptosis and inhibit cell proliferation.

Comparación Con Compuestos Similares

Antifungal Activity

- Compound 10 [(2E)-1-(3’-methoxy-4’-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one]: Exhibited potent activity against Trichophyton rubrum (MIC = 0.07 µg/mL), attributed to the nitro group’s electron-withdrawing effects and the hydroxyl-methoxy combination .

- LabMol-76 [(2E)-1-(3-iodophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one]: Lower yield (6%) and distinct activity profile due to iodine’s steric bulk and weak electron-withdrawing nature .

Antioxidant and Radioprotective Effects

- C5 [(2E)-1-(biphenyl-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one]: Demonstrated significant reduction in lipid peroxidation (TBARS levels) in E. coli under gamma radiation, outperforming analogues with dimethoxy or halogen substituents .

Physicochemical Properties

Structural and Crystallographic Insights

- Compound (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one : Chlorine substituents enhance halogen bonding and molecular packing, as shown by Hirshfeld surface analysis .

- (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one : The hydroxyl and methoxy groups facilitate O–H···O hydrogen bonds, stabilizing crystal lattices .

Actividad Biológica

(2E)-3-(3-Methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure consisting of two phenyl rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory processes.

Chemical Structure

The molecular structure of (2E)-3-(3-Methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 282.36 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of (2E)-3-(3-Methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one primarily involves its interaction with various molecular targets, leading to significant biological effects:

- Antioxidant Activity : The compound exhibits strong antioxidant properties, which help mitigate oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory potential.

- Anticancer Properties : Research indicates that this chalcone can induce apoptosis in cancer cells and inhibit cell proliferation through various pathways, including the modulation of the NLRP3 inflammasome and other signaling pathways associated with cancer progression .

Cytotoxic Effects

A study examining the cytotoxic effects of structurally similar compounds revealed that (2E)-3-(3-Methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one exhibits significant antiproliferative activity against hormone-dependent breast cancer cell lines (e.g., MCF-7). The compound's effects were not mediated through estrogen receptor interactions, suggesting alternative pathways for its cytotoxicity .

Study 1: Anticancer Activity in MCF-7 Cells

In a study focused on the structure-activity relationship (SAR) of chalcones, (2E)-3-(3-Methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one demonstrated notable cytotoxicity against MCF-7 cells. The findings indicated that the compound could effectively reduce cell viability at specific concentrations without activating estrogen receptors, highlighting its potential as a non-hormonal therapeutic agent for breast cancer treatment .

Study 2: Anti-inflammatory Mechanisms

Another study investigated the anti-inflammatory properties of this chalcone in models of acute inflammation. The results showed that treatment with (2E)-3-(3-Methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one led to a significant reduction in inflammatory markers such as IL-6 and TNF-alpha. This suggests that the compound could be beneficial in managing inflammatory diseases through its inhibitory effects on pro-inflammatory signaling pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of (2E)-3-(3-Methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one, a comparison with similar chalcones is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (2E)-3-(4-Methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one | Contains a methoxy group at a different position | Similar anticancer activity but different potency |

| (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylenone) | Additional methoxy group | Enhanced antioxidant activity |

| (2E)-3-(3-Hydroxyphenyl)-1-(4-phenylenone) | Hydroxy group instead of methoxy | Altered pharmacological profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.